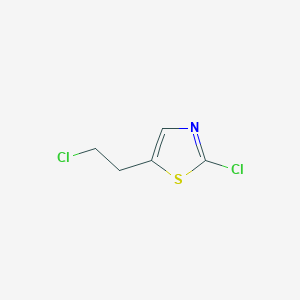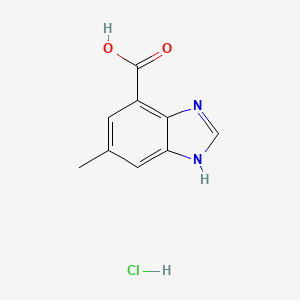
5-methyl-1H-1,3-benzodiazole-7-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a chemical compound with the following IUPAC name: 5-methyl-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride . It belongs to the benzodiazole family and contains a carboxylic acid group.
Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Condensation Reaction: Start with 5-methyl-1H-benzo[d]imidazole, which reacts with chloroacetic acid to form the carboxylic acid group.
Hydrochlorination: The resulting carboxylic acid is then treated with hydrochloric acid to yield 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be readily available.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: Substitution reactions may occur at the 5-methyl position or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may serve as a starting material for drug synthesis.
Chemical Research: Used in the development of novel compounds.
Mecanismo De Acción
The exact mechanism of action for 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While there are related benzodiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and functional groups. Similar compounds include other benzodiazoles like 1H-benzimidazole derivatives.
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
6-methyl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8;/h2-4H,1H3,(H,10,11)(H,12,13);1H |
Clave InChI |
BWXHBQLINWWXDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
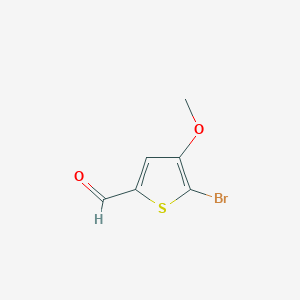
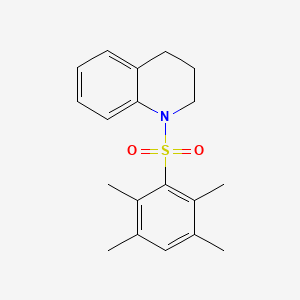
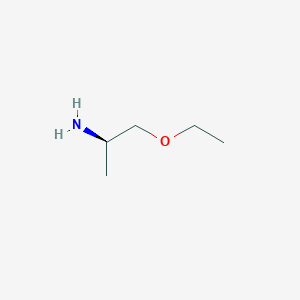

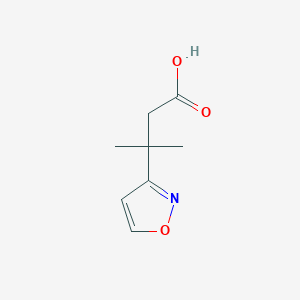
![tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)

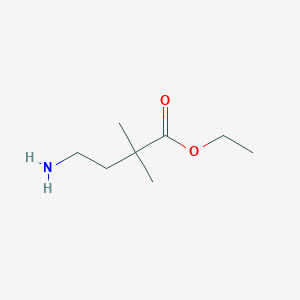

![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
![rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)
